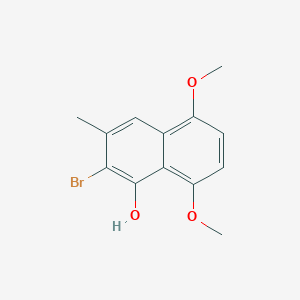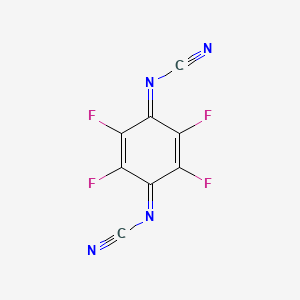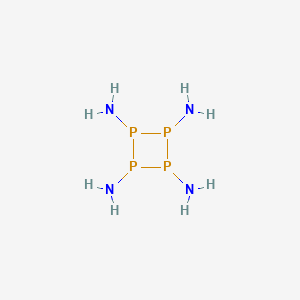
Tetraphosphetane-1,2,3,4-tetramine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetraphosphetane-1,2,3,4-tetramine is an organophosphorus compound characterized by a four-membered ring structure with alternating phosphorus and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: Tetraphosphetane-1,2,3,4-tetramine can be synthesized through a multi-step process involving the reaction of phosphorus trichloride with ammonia, followed by cyclization. The reaction typically requires controlled conditions, including low temperatures and the presence of a catalyst to facilitate the formation of the four-membered ring structure.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the compound. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
化学反応の分析
Types of Reactions: Tetraphosphetane-1,2,3,4-tetramine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The amine groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphine compounds.
科学的研究の応用
Tetraphosphetane-1,2,3,4-tetramine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as an antimicrobial agent.
Industry: Utilized in the production of flame retardants and as a stabilizer in polymer manufacturing.
作用機序
The mechanism of action of tetraphosphetane-1,2,3,4-tetramine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, influencing various biochemical pathways. Its ability to donate and accept electrons makes it a versatile agent in redox reactions, impacting cellular processes.
類似化合物との比較
Tetraphosphine: Similar in structure but lacks the amine groups.
Phosphazenes: Contain alternating phosphorus and nitrogen atoms but have different ring sizes and substituents.
Phosphine oxides: Oxidized derivatives of phosphines with similar reactivity.
Uniqueness: Tetraphosphetane-1,2,3,4-tetramine is unique due to its four-membered ring structure and the presence of both phosphorus and nitrogen atoms. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
特性
CAS番号 |
104875-88-9 |
|---|---|
分子式 |
H8N4P4 |
分子量 |
187.99 g/mol |
IUPAC名 |
tetraphosphetane-1,2,3,4-tetramine |
InChI |
InChI=1S/H8N4P4/c1-5-6(2)8(4)7(5)3/h1-4H2 |
InChIキー |
PXDUDAWUJQJGSF-UHFFFAOYSA-N |
正規SMILES |
NP1P(P(P1N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


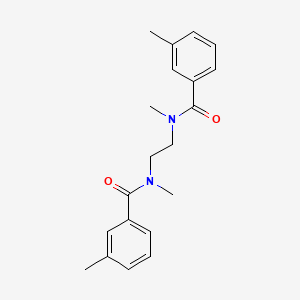
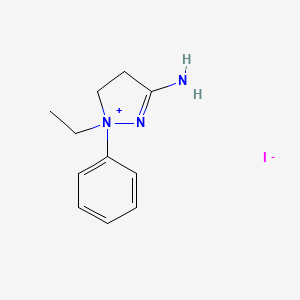
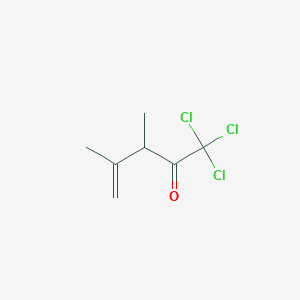


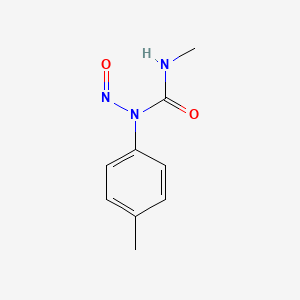

![1-[(3-Methoxyphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14337033.png)
![2-Fluoro-4-{[4-(5-heptylpyrimidin-2-YL)phenyl]methoxy}benzonitrile](/img/structure/B14337046.png)
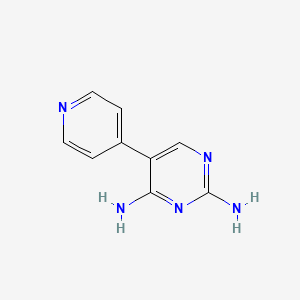
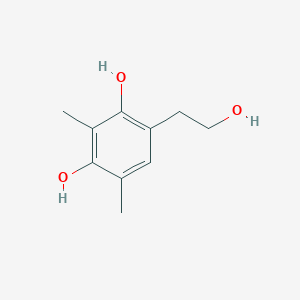
![2-Amino-6-{2-[5-(ethanesulfonyl)-2-hydroxy-3-nitrophenyl]hydrazinylidene}pyridin-3(6H)-one](/img/structure/B14337061.png)
